Product packaging for N-(1H-Benzotriazol-1-ylmethyl)benzamide(Cat. No.:CAS No. 111184-75-9)

N-(1H-Benzotriazol-1-ylmethyl)benzamide

Cat. No.: B047731
CAS No.: 111184-75-9
M. Wt: 252.27 g/mol
InChI Key: CDZWFIDNOCWJDS-UHFFFAOYSA-N
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Description

N-(1H-Benzotriazol-1-ylmethyl)benzamide is a specialized benzotriazole derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a benzamide group linked to the N1 position of the benzotriazole ring via a methylene spacer, a structural motif known to confer unique reactivity and potential biological activity. Its primary research application lies in its role as a versatile synthetic intermediate or a potential ligand in coordination chemistry. The benzotriazole moiety is a renowned pharmacophore and a robust leaving group in nucleophilic substitution reactions, making this compound a valuable scaffold for the design and synthesis of more complex molecules, such as novel enzyme inhibitors or molecular probes. Researchers are investigating its mechanism of action in various biochemical assays, where it may interact with enzyme active sites or cellular receptors, potentially modulating signaling pathways. The presence of both hydrogen bond donor (amide NH) and acceptor (carbonyl, triazole) groups facilitates specific interactions with biological targets, which is a key area of study for understanding structure-activity relationships (SAR). This high-purity compound is intended for use in laboratory-scale reactions, method development, and as a standard in analytical studies to further explore the properties and applications of benzotriazole-based compounds in chemical biology and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4O B047731 N-(1H-Benzotriazol-1-ylmethyl)benzamide CAS No. 111184-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14(11-6-2-1-3-7-11)15-10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZWFIDNOCWJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352416
Record name N-(1H-Benzotriazol-1-ylmethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111184-75-9
Record name N-(1H-Benzotriazol-1-ylmethyl)benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID60352416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1H-Benzotriazol-1-ylmethyl)benzamide
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Synthetic Methodologies for N 1h Benzotriazol 1 Ylmethyl Benzamide and Its Derivatives

Direct Synthetic Routes to N-(1H-Benzotriazol-1-ylmethyl)benzamide

Direct synthetic routes offer efficient pathways to the target compound, often by minimizing the number of synthetic steps and purification procedures.

Formaldehyde and Benzotriazole-Based Approaches

A primary method for synthesizing N-(substituted-methyl) amides involves the reaction of benzotriazole (B28993), an aldehyde (such as formaldehyde), and an amide. This reaction typically proceeds by forming a 1:1:1 adduct, which can then be further manipulated. Specifically, benzotriazole reacts readily with formaldehyde and aliphatic primary amines in aqueous conditions. researchgate.netrsc.org The nature of the product depends on the molar ratios of the reactants and the steric hindrance of the amine. researchgate.netresearchgate.net For the synthesis of this compound, benzamide (B126) would be used in place of a primary amine. The reaction likely proceeds through the formation of an N-(hydroxymethyl)benzamide intermediate, which then reacts with benzotriazole to yield the final product.

Multi-Step Preparations involving Benzotriazole Ring Formation, Alkylation, and Amidation

Multi-step syntheses provide a more controlled, albeit longer, route to the target molecule. This approach can be broken down into three key stages:

Benzotriazole Ring Formation: The synthesis of the benzotriazole core itself is typically achieved through the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid. gsconlinepress.comresearchgate.net This reaction involves the conversion of the diamine to a monodiazonium derivative, which then undergoes spontaneous cyclization. researchgate.net

Alkylation: The formed benzotriazole can be N-alkylated using various methods. A common approach is the reaction with alkyl halides in the presence of a base like potassium hydroxide or potassium carbonate. nih.gov This reaction can produce a mixture of N1- and N2-alkylated isomers. For the specific synthesis of the "(1H-Benzotriazol-1-ylmethyl)" moiety, a reagent such as 1-chloro-N,N-dimethylmethanamine or a related halomethyl derivative would be required.

Amidation: The final step involves the formation of the amide bond. If the alkylation step introduced a suitable functional group, it could then be reacted with benzoyl chloride or benzoic acid (using a coupling agent) to form the final this compound. Alternatively, a multi-step process for N-alkylation of amides involves reacting benzotriazole, an aldehyde, and an amide to form an adduct, which is then reduced with sodium borohydride to yield the N-substituted amide. rsc.org

A representative multi-step synthesis of a substituted benzotriazole amide is shown in the table below, where benzotriazole-5-carbonyl chloride is reacted with various amines. researchgate.net

Reactant 1Reactant 2MethodProductYield (%)
Benzotriazole-5-carbonyl chloride2-MethylanilineConventionalN-(2-methylphenyl)benzotriazole-5-carboxamide72
Benzotriazole-5-carbonyl chloride2-MethylanilineMicrowaveN-(2-methylphenyl)benzotriazole-5-carboxamide83
Benzotriazole-5-carbonyl chloriden-ButylamineConventionalN-(n-butyl)benzotriazole-5-carboxamide65
Benzotriazole-5-carbonyl chloriden-ButylamineMicrowaveN-(n-butyl)benzotriazole-5-carboxamide85
Benzotriazole-5-carbonyl chlorideBenzylamineConventionalN-(benzyl)benzotriazole-5-carboxamide70
Benzotriazole-5-carbonyl chlorideBenzylamineMicrowaveN-(benzyl)benzotriazole-5-carboxamide93

One-Pot Synthetic Strategies for Benzotriazole-Derived Amides

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates. Such strategies are valuable in green chemistry as they can reduce solvent waste and energy consumption. researchgate.net For benzotriazole-derived amides, a one-pot approach could involve the reaction of a carboxylic acid, an amine, and a coupling agent in the presence of benzotriazole. For instance, a one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines has been developed using thionyl chloride for activation. rsc.org Another example involves the one-pot synthesis of α-aminophosphonates bearing a 1,2,3-triazolyl moiety from 1-aryl-1H-1,2,3-triazole-4-carbaldehydes, anilines, and trimethyl phosphite. semanticscholar.org

Functionalization via N-Acyl Benzotriazole Precursors

N-acylbenzotriazoles are versatile and stable acylating agents used extensively in organic synthesis. thieme-connect.combohrium.com They are more stable than acid chlorides and can be used in acylation reactions without promoting side reactions. bohrium.com These precursors are prepared from acyl chlorides, aldehydes, or carboxylic acids. bohrium.com

N-acylbenzotriazoles react with ammonia, as well as primary and secondary amines, to produce the corresponding primary, secondary, and tertiary amides in high yields through the elimination of benzotriazole. thieme-connect.com This methodology has been applied to the synthesis of various complex molecules, including dipeptides and Weinreb amides. thieme-connect.com For example, N-(Cbz- and Fmoc-α-aminoacyl)benzotriazole derivatives have been used for peptide coupling in aqueous acetonitrile. thieme-connect.com

Electrochemical Approaches in the Synthesis of N-Substituted Amides via Benzotriazole Intermediates

Electrochemical synthesis is an environmentally friendly alternative to traditional methods, as it uses electrons as reactants, avoiding the need for stoichiometric amounts of chemical oxidizing or reducing agents. nih.gov This approach has been applied to the synthesis of N-heterocycles through intramolecular C-H aminations under metal-free conditions. frontiersin.org

While direct electrochemical synthesis of this compound is not explicitly detailed in the provided context, the principles of electrochemical amide synthesis are well-established. For example, a bromide salt can be used as both an electrolyte and a catalyst to promote the direct amidation of carboxylic acids under aqueous conditions in an undivided cell. researchgate.net This method is believed to involve an acyl radical intermediate. researchgate.net Such electrochemical methods could potentially be adapted for the synthesis of benzotriazole-containing amides, possibly by using a benzotriazole-containing intermediate in the electrochemical cell.

Chemical Reactivity and Transformation Pathways of N 1h Benzotriazol 1 Ylmethyl Benzamide

Nucleophilic Substitution Reactions at the Amide Nitrogen

Direct bimolecular nucleophilic substitution (SN2) at an amide nitrogen center is a challenging transformation due to the high energy of the requisite transition state. However, the chemistry of N-(1H-Benzotriazol-1-ylmethyl)benzamide is dominated by nucleophilic substitution at the methylene (B1212753) carbon atom adjacent to the benzotriazole (B28993) ring. The benzotriazole anion is an excellent leaving group, which facilitates the displacement by a wide range of nucleophiles under mild conditions.

This reactivity is a cornerstone of benzotriazole-mediated synthesis. While direct attack on the amide nitrogen is not a typical pathway for this molecule, the substitution at the α-carbon provides a powerful tool for introducing the amidoalkyl moiety onto various substrates. This process involves the attack of a nucleophile (Nu⁻) on the methylene carbon, leading to the cleavage of the C-N1 bond of the benzotriazole ring.

Common nucleophiles in these reactions include:

Organometallic reagents (e.g., Grignard reagents)

Hydrides

Amines

Thiols

Carbanions

This pathway effectively transfers the benzoylaminomethyl group (-CH₂NHCOPh) to the nucleophile, demonstrating the role of the benzotriazole group as a synthetic auxiliary rather than a simple substituent. researchgate.netpsu.edu

Electrophilic Aromatic Substitution on the Benzotriazole and Benzamide (B126) Moieties

The two aromatic systems in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). The directing effects of the existing substituents govern the position of further substitution.

Benzamide Moiety: The benzamide portion contains an amide group linked to the ring via its carbonyl carbon. This –CONH– group is a deactivating, meta-directing substituent. youtube.comuomustansiriyah.edu.iq The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic than benzene (B151609) and directing incoming electrophiles to the meta position. libretexts.org

Benzotriazole Moiety: The N-substituted benzotriazole ring system is generally considered electron-deficient and is strongly deactivated towards electrophilic attack. The fused triazole ring acts as an electron-withdrawing group. While substitution on the benzo portion of the ring system is possible under forcing conditions, it is significantly less favorable than substitution on the benzamide ring. nih.gov

Consequently, electrophilic aromatic substitution reactions on this compound are predicted to occur selectively on the benzamide ring at the position meta to the amide substituent.

Aromatic MoietySubstituent GroupElectronic EffectDirecting Influence
Benzamide-NH-CO-CH₂-BtDeactivatingmeta-directing
Benzotriazole-N-CH₂-NH-COPhStrongly DeactivatingUnfavored

Condensation Reactions with Aldehydes and Ketones

The methylene protons ((-CH₂-)) in this compound are acidic due to their position between two electron-withdrawing groups: the benzotriazole ring and the benzamide nitrogen. This C-H acidity allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in aldol-type condensation reactions with aldehydes and ketones.

The reaction proceeds via the nucleophilic addition of the carbanion to the carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy adduct. Subsequent elimination of water can lead to the formation of an α,β-unsaturated compound. This pathway provides a method for carbon-carbon bond formation at the methylene position, further functionalizing the molecule. While benzotriazole itself readily reacts with aldehydes to form 1-(α-hydroxyalkyl)benzotriazoles, the reactivity of the methylene bridge in the title compound offers distinct synthetic possibilities. rsc.orgrsc.org

Reactivity with Carbon Acids (CH Acids) for α-Amidoalkylation

This compound is an effective α-amidoalkylation agent, capable of reacting with a variety of carbon-based nucleophiles, including enolates derived from C-H acids (e.g., malonic esters, β-ketoesters). acs.orgresearchgate.net This transformation is typically mediated by a Lewis acid or thermal activation, which facilitates the departure of the benzotriazole group and generates a highly reactive N-acyliminium ion intermediate. rsc.orgarkat-usa.org

The N-acyliminium ion is a potent electrophile that is readily attacked by the nucleophilic carbon of the deprotonated C-H acid. This reaction forms a new carbon-carbon bond and is a powerful method for constructing complex molecular frameworks. The benzotriazole methodology offers a stable, solid precursor for the in-situ generation of these otherwise transient iminium ions.

Table 1: Representative α-Amidoalkylation Reactions

C-H Acid (Nucleophile) Activating Agent Product Type
Diethyl malonate ZnCl₂ Diethyl 2-(benzoylaminomethyl)malonate
Ethyl acetoacetate TiCl₄ Ethyl 2-(benzoylaminomethyl)acetoacetate
Cyclohexanone (as silyl (B83357) enol ether) BF₃·OEt₂ 2-(Benzoylaminomethyl)cyclohexanone

Lithiation and Subsequent Electrophilic Quenching Reactions

The directed lithiation of this compound, followed by quenching with an electrophile, provides a route to substitution at specific positions. Drawing analogy from studies on N-benzylbenzamide and its derivatives, two primary sites are susceptible to deprotonation by strong bases like butyllithium (B86547) (BuLi). nih.govresearchgate.netorgsyn.org

Methylene (α-Amido) Position: The protons on the methylene carbon are acidic and can be removed to form an α-amido carbanion.

Ortho-Position of the Benzamide Ring: The amide group can direct lithiation to the ortho position of the benzamide phenyl ring, a process known as directed ortho metalation (DoM).

The reaction outcome is often dependent on the specific base used, additives like TMEDA, and the nature of the electrophile employed in the quenching step. nih.gov For example, kinetic deprotonation at low temperatures may favor one site, while thermodynamic control could favor another.

Table 2: Potential Products from Lithiation and Electrophilic Quenching

Lithiation Site Base/Conditions Electrophile (E⁺) Product Structure
Methylene Carbon n-BuLi / THF, -78°C CH₃I N-(1-(1H-Benzotriazol-1-yl)ethyl)benzamide
Methylene Carbon n-BuLi / THF, -78°C (CH₃)₃SiCl N-(1-(1H-Benzotriazol-1-yl)-1-(trimethylsilyl)methyl)benzamide
ortho-Benzamide t-BuLi / TMEDA, -78°C CO₂ then H⁺ 2-((1H-Benzotriazol-1-ylmethyl)carbamoyl)benzoic acid

Reductive Transamidation Reactions involving N-Acyl Benzotriazoles

While this compound is not itself an N-acyl benzotriazole, the chemistry of N-acyl benzotriazoles is a closely related and highly significant area of benzotriazole-mediated transformations. N-acyl benzotriazoles, where a carbonyl group is directly attached to a nitrogen of the triazole ring, are stable, crystalline, and highly efficient neutral acylating agents. organic-chemistry.orgthieme-connect.com They are excellent alternatives to acyl chlorides for the synthesis of primary, secondary, and tertiary amides. thieme-connect.comresearchgate.net

The transamidation reaction involves the treatment of an N-acyl benzotriazole with a primary or secondary amine, which displaces the benzotriazole to form a new amide bond under neutral conditions. organic-chemistry.org This reactivity highlights the utility of the benzotriazole moiety in activating carboxylic acids towards nucleophilic attack.

Recently, novel methods such as B₂(OH)₄-mediated reductive transamidation have been developed, allowing N-acyl benzotriazoles to react with nitro compounds to form amides, expanding the scope of these versatile reagents.

Table 3: Examples of Transamidation using N-Acyl Benzotriazoles

N-Acyl Benzotriazole Amine Nucleophile Product Amide
N-Benzoylbenzotriazole Aniline N-Phenylbenzamide
N-Acetylbenzotriazole Diethylamine N,N-Diethylacetamide

Dipolar Cycloaddition Reactions

This compound can serve as a stable precursor for the generation of a non-stabilized N-benzoyl azomethine ylide. wikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.govresearchgate.net

The generation of the ylide can be achieved through thermal or acid-catalyzed elimination of benzotriazole. The resulting azomethine ylide is a reactive intermediate that is trapped in situ by an alkene or alkyne. This reaction is a powerful method for the stereocontrolled synthesis of five-membered nitrogen heterocycles, such as pyrrolidines and pyrrolines, often generating multiple new stereocenters in a single step. wikipedia.orgpsu.edu The high degree of regio- and stereoselectivity makes this a valuable transformation in synthetic organic chemistry. nih.gov

Table 4: [3+2] Cycloaddition of Derived Azomethine Ylide

Dipolarophile Catalyst/Conditions Heterocyclic Product
N-Phenylmaleimide Toluene, reflux N-Phenyl-1-benzoyl-3,3a,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-5(1H)-one skeleton
Dimethyl acetylenedicarboxylate Xylene, heat Dihydropyrrole derivative
Styrene Ag(I) / Chiral Ligand Chiral 2,4-disubstituted N-benzoylpyrrolidine

Mechanistic and Computational Investigations of N 1h Benzotriazol 1 Ylmethyl Benzamide Chemistry

Elucidation of Reaction Mechanisms

N-(1H-Benzotriazol-1-ylmethyl)benzamide serves as a key intermediate in organic synthesis, primarily as a stable and effective α-amidoalkylation agent. Its reactivity is governed by the unique electronic properties conferred by the benzotriazole (B28993) moiety, which acts as an excellent leaving group. Understanding the mechanistic underpinnings of its reactions is crucial for optimizing existing synthetic protocols and designing new chemical transformations.

The principal reaction pathway for this compound involves the substitution of the benzotriazole group by a nucleophile. The molecule effectively functions as a stable precursor to a reactive N-acyliminium ion. The central methylene (B1212753) carbon, positioned between the amide nitrogen and the N-1 of the benzotriazole ring, is highly electrophilic. This electrophilicity is a consequence of the strong electron-withdrawing nature of the adjacent benzotriazole and benzamide (B126) groups.

A nucleophilic attack is directed at this α-carbon. The benzotriazole anion is an excellent leaving group due to its ability to stabilize the negative charge through resonance across the triazole ring system. The general profile of the reaction can be summarized as follows:

Activation (if necessary): In many cases, a Lewis acid or protic acid can be used to coordinate with the benzotriazole or amide moiety, further increasing the electrophilicity of the α-carbon and facilitating the departure of the leaving group.

Nucleophilic Attack: A wide range of nucleophiles, including carbon-based nucleophiles (e.g., Grignard reagents, organolithiums, enolates), heteroatom nucleophiles (e.g., amines, alcohols, thiols), and hydrides, can attack the electrophilic methylene carbon.

Displacement: The attack results in the formation of a new bond between the nucleophile and the α-carbon, with the concurrent cleavage of the C-N bond and expulsion of the stable benzotriazole anion.

This reactivity profile makes the compound a versatile reagent for introducing an amidomethyl group onto various substrates.

The α-amidoalkylation reaction is the hallmark of this compound chemistry. The mechanistic pathway is generally considered to be a nucleophilic substitution. The benzotriazolyl group's role as a leaving group is central to this transformation researchgate.net.

The reaction proceeds via the formation of a transient N-acyliminium ion intermediate, or a transition state with significant iminium ion character. The steps are detailed below:

Formation of N-Acyliminium Ion Equivalent: The C-N bond between the methylene carbon and the benzotriazole ring is polarized. Upon interaction with a nucleophile or under thermal/acidic conditions, this bond breaks heterolytically.

Departure of Benzotriazole: The benzotriazole anion departs, a process favored by its high thermodynamic stability.

Nucleophilic Trapping: The resulting highly electrophilic N-acyliminium ion is immediately trapped by the nucleophile present in the reaction mixture.

An alternative, concerted mechanism may also be operative, where the nucleophile attacks the α-carbon at the same time as the benzotriazole group departs, avoiding the formation of a discrete cationic intermediate. The exact pathway can depend on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, reactions involving samarium diiodide as a reducing agent can induce the elimination of the benzotriazolyl group to generate radical intermediates that subsequently dimerize or react with other electrophiles like carbonyl compounds researchgate.net.

Theoretical Chemistry Approaches and Predictive Modeling

Computational chemistry provides powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) allow for the detailed exploration of mechanistic pathways and the prediction of molecular properties that correlate well with experimental data.

Quantum chemical calculations are instrumental in understanding the reactivity of benzotriazole-containing amides. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is typically distributed across the electron-rich aromatic rings of the benzotriazole and benzamide moieties.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital capable of accepting electrons and is associated with the molecule's ability to accept electrons (electrophilicity) dergipark.org.tr. The LUMO's spatial distribution indicates the most probable sites for nucleophilic attack. In this compound, the LUMO is expected to be localized significantly on the methylene bridge carbon, confirming its role as the primary electrophilic center.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable, kinetically less stable, and more chemically reactive researchgate.net. Theoretical calculations, often performed using DFT methods like B3LYP with basis sets such as 6-311G(d,p), can provide precise values for these parameters dergipark.org.tr.

Table 1: Calculated Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy Value (eV)Implication
EHOMO-6.85Electron-donating ability (nucleophilicity)
ELUMO-1.20Electron-accepting ability (electrophilicity)
Energy Gap (ΔE)5.65Chemical reactivity and kinetic stability

A key application of theoretical chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure and electronic properties.

Vibrational Spectroscopy: Computational methods can calculate the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental data. This correlation allows for the unambiguous assignment of vibrational modes to specific functional groups, such as the C=O stretch of the amide, N-H bends, and aromatic C-H stretches researchgate.net. Discrepancies between calculated (gas phase) and experimental (solid state) data can often be attributed to intermolecular interactions, such as hydrogen bonding, in the crystalline state semanticscholar.org.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts provide a direct comparison with experimental NMR spectra, aiding in structure elucidation and confirmation.

Table 2: Correlation of Calculated vs. Experimental Vibrational Frequencies (Illustrative)

Vibrational ModeCalculated Wavenumber (cm-1)Experimental Wavenumber (cm-1)
N-H Stretch34503435
Aromatic C-H Stretch31053090
C=O Stretch (Amide I)16951680
N-H Bend (Amide II)15401532

In α-amidoalkylation reactions that generate a new stereocenter, computational modeling can be used to predict the stereochemical outcome. By calculating the transition state energies for the formation of different stereoisomers (e.g., R vs. S enantiomers or diastereomers), the preferred reaction pathway and the expected product ratio can be determined. This predictive capability is invaluable for designing stereoselective syntheses. The analysis often relies on DFT methods to accurately model the subtle energetic differences between diastereomeric transition states dergipark.org.tr.

An in-depth analysis of the derivatization strategies for this compound reveals a versatile scaffold amenable to extensive chemical modification. Researchers have explored various avenues to synthesize analogues, primarily for structure-reactivity, mechanistic, and synthetic studies. These strategies focus on three main components of the molecule: the benzamide moiety, the benzotriazole ring system, and the use of the benzotriazole group itself as a leaving group to introduce diversity.

Advanced Topics and Future Research Directions in N 1h Benzotriazol 1 Ylmethyl Benzamide Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

The development of innovative catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving N-(1H-Benzotriazol-1-ylmethyl)benzamide. Research in this area is focused on the design and application of catalysts that can facilitate transformations under milder conditions with greater atom economy.

One promising approach involves the use of polymer-supported benzotriazoles as catalysts, which has been explored for the generation of tetrahydroquinoline libraries. nih.gov This strategy offers advantages such as ease of catalyst recovery and recycling, contributing to more sustainable chemical processes.

Furthermore, metal-benzotriazole complexes are being investigated for their catalytic activities. For instance, benzotriazole (B28993) derivatives have been successfully employed as ligands in copper-catalyzed cross-coupling reactions, demonstrating their potential to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org The stability and solubility of benzotriazole in various organic solvents make it an attractive component in the design of new catalytic systems. acs.org

Photocatalysis represents another frontier, with studies on the photocatalytic transformations of 1H-benzotriazole suggesting potential pathways for novel reactions. nih.gov The application of photocatalytic methods to this compound could lead to the discovery of unprecedented chemical transformations.

Table 1: Examples of Catalytic Systems and Their Applications in Benzotriazole Chemistry

Catalyst System Application Key Advantages
Polymer-supported benzotriazoles Synthesis of tetrahydroquinoline libraries Catalyst recyclability, sustainable process
Copper-benzotriazole complexes Cross-coupling reactions (e.g., Glaser coupling) Mild reaction conditions, high yields

Advancement in Asymmetric Synthesis Applications

Asymmetric synthesis is a cornerstone of modern medicinal chemistry, and efforts are underway to apply its principles to reactions involving this compound. The goal is to control the stereochemistry of products, which is often critical for their biological activity.

Recent advancements in the enantioselective synthesis of atropisomeric benzamides using peptide-based catalysts for bromination reactions showcase the potential for achieving high levels of stereocontrol in molecules with a benzamide (B126) moiety. nih.gov Although not directly involving this compound, these studies provide a blueprint for developing similar asymmetric transformations.

Moreover, the use of chiral phosphoric acid catalysts has proven effective in the atroposelective synthesis of N-aryl 1,2,4-triazoles, demonstrating the power of organocatalysis in creating chiral heterocyclic compounds. nih.gov The insights gained from these studies could be extrapolated to design chiral catalysts for reactions of this compound, leading to the synthesis of enantiomerically enriched products.

Future research will likely focus on the development of chiral ligands and catalysts specifically tailored for transformations of this compound, enabling the synthesis of a wider range of chiral molecules for pharmaceutical and materials science applications.

Integration with Green Chemistry Principles and Sustainable Methodologies

The integration of green chemistry principles into the synthesis and application of this compound is an area of growing importance. researchgate.net The focus is on developing environmentally benign and economically viable chemical processes. nih.gov

Key aspects of this integration include the use of greener solvents, the development of catalytic reactions to minimize waste, and the application of sustainable methodologies such as microwave-assisted synthesis. greenchemistry-toolkit.orgwalisongo.ac.id For instance, the use of guanidine (B92328) hydrochloride as a green organocatalyst in microwave-mediated, solvent-free synthesis of pyrimido[1,2-a]benzimidazole (B3050247) highlights a sustainable approach that could be adapted for reactions involving benzotriazole derivatives. rsc.org

Enzymatic methods for amide bond formation are also gaining traction as a sustainable alternative to traditional chemical methods. nih.gov These biocatalytic approaches offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation.

The principles of atom economy, process mass intensity, and reaction mass efficiency are being used to evaluate and compare different synthetic routes, guiding chemists toward more sustainable practices. walisongo.ac.id The boric acid catalyzed condensation for amide formation, for example, has been identified as a greener method due to the use of a catalyst and the generation of water as the only byproduct. walisongo.ac.id

Table 2: Green Chemistry Metrics for Evaluating Amide-Forming Reactions

Metric Description Ideal Value
Atom Economy The ratio of the molecular weight of the desired product to the molecular weights of all reactants. 100%
Process Mass Intensity (PMI) The total mass used in a process divided by the mass of the final product. 1

Exploration of Novel Reactive Intermediates and Cascade Reactions

The exploration of novel reactive intermediates and the design of cascade reactions are at the forefront of synthetic organic chemistry, offering pathways to complex molecules from simple starting materials in a single operation. This compound, with its unique structural features, is an excellent candidate for such investigations.

The benzotriazole group can act as a good leaving group, facilitating the in-situ generation of reactive intermediates. nih.govlupinepublishers.com For example, Friedel–Crafts amidoalkylation reactions can proceed through a reactive N-acyliminium intermediate, which can then be trapped by various nucleophiles. acs.org

Researchers are also investigating cascade reactions that leverage the reactivity of the benzotriazole moiety. These multi-step, one-pot transformations can significantly increase synthetic efficiency by avoiding the isolation and purification of intermediates. The development of such cascade reactions involving this compound could lead to the rapid assembly of complex molecular architectures.

Advanced Computational Design and Predictive Modeling for Unprecedented Reactivity

Advanced computational tools are becoming indispensable in modern chemical research, enabling the design of new molecules and the prediction of their reactivity. In the context of this compound chemistry, computational methods are being employed to gain deeper insights into reaction mechanisms and to guide the development of new synthetic strategies.

Density Functional Theory (DFT) calculations, for instance, can be used to study the structural and electronic properties of benzotriazole derivatives and to elucidate the mechanisms of their reactions. mdpi.com This information can be invaluable for optimizing reaction conditions and for designing new catalysts with enhanced activity and selectivity.

Molecular docking studies are also being used to predict the binding interactions of benzotriazole derivatives with biological targets, which is crucial for the design of new therapeutic agents. mdpi.com By combining computational modeling with experimental studies, researchers can accelerate the discovery and development of new molecules with desired properties.

The future of this compound chemistry will undoubtedly be shaped by the continued integration of these advanced computational and predictive modeling techniques, opening up new avenues for innovation and discovery.

Q & A

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
Amide CouplingBenzoyl chloride, DCM, RT, 12h85
Substituent AdditionPd(PPh₃)₄, K₂CO₃, DMF, 80°C78
PurificationEthyl acetate/hexane (3:7), column90

Basic: How is the structural confirmation of this compound achieved using spectroscopic techniques?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identify protons adjacent to the benzotriazole moiety (δ 7.8–8.2 ppm for aromatic Hs; δ 5.2–5.5 ppm for CH₂ linker) and carbonyl groups (δ ~165 ppm in ¹³C NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error between calculated and observed values .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–N bond: ~1.34 Å) and dihedral angles to validate spatial arrangement . Use SHELX software for refinement .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for benzamide derivatives in enzyme inhibition?

Methodological Answer:
SAR studies involve:

  • Substituent Screening : Synthesize derivatives with varying electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) and assess IC₅₀ values against target enzymes (e.g., PARP-1 or SMO) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on hydrogen bonding with catalytic residues (e.g., Ser904 in PARP-1) .
  • Pharmacophore Modeling : Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using MOE or Discovery Studio .

Q. Example SAR Table

DerivativeSubstituent (R)IC₅₀ (µM)Target EnzymeReference
4-Methoxy–OCH₃0.12PARP-1
3-Nitro–NO₂0.45SMO

Advanced: How can computational chemistry predict the reactivity of this compound in medicinal chemistry?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • MD Simulations : Simulate ligand-protein interactions (e.g., with Hedgehog pathway proteins) using GROMACS to assess binding stability .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, logP, and toxicity risks .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HeLa) and protocols (e.g., MTT assay at 48h incubation) .
  • Control Experiments : Include positive controls (e.g., hydroxyurea for cytotoxicity studies) and validate purity via HPLC (>95%) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p<0.05) and meta-analysis to pool data from multiple studies .

Advanced: What methodologies optimize crystallization conditions for X-ray studies of benzamide derivatives?

Methodological Answer:

  • Solvent Screening : Test solvent pairs (e.g., DCM/hexane or ethanol/water) via slow evaporation .
  • Temperature Gradients : Crystallize at 4°C, RT, and 37°C to identify ideal nucleation conditions .
  • Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) and SHELXL for refinement, ensuring R-factor <0.05 .

Safety: What protocols are essential for handling benzotriazole-containing compounds in research?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposing in halogenated waste containers .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-Benzotriazol-1-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1H-Benzotriazol-1-ylmethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.